N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide
Description
1,2,4-Oxadiazole Ring Substitution Patterns
The 1,2,4-oxadiazole ring serves as a critical node in the molecule’s architecture, connecting the 4-methoxyphenyl group at position 3 and the thiazole ring at position 5. This substitution pattern aligns with classical synthetic routes for disubstituted 1,2,4-oxadiazoles, which typically involve cyclization reactions between amidoximes and carboxylic acid derivatives. The 4-methoxyphenyl substituent at C(3) introduces electron-donating methoxy groups that enhance the ring’s electron density, while the thiazole linkage at C(5) creates a conjugated system extending into the adjacent heterocycle.
The orientation of these substituents significantly impacts the oxadiazole ring’s electronic properties. For instance, the methoxy group at the para-position of the phenyl ring donates electrons through resonance, stabilizing the oxadiazole ring against electrophilic attacks. Conversely, the thiazole linkage introduces a degree of steric hindrance due to its methyl group at position 4, which may influence the molecule’s overall planarity.
Table 1: Key Structural Features of the 1,2,4-Oxadiazole Ring
| Position | Substituent | Electronic Effect | Steric Influence |
|---|---|---|---|
| 3 | 4-Methoxyphenyl | Electron-donating | Moderate (planar aromatic) |
| 5 | 4-Methylthiazole | Electron-withdrawing | High (methyl group) |
Thiazole Ring Tautomerism and Z-Configuration Analysis
The 4-methyl-1,3-thiazole component exhibits tautomeric equilibrium between the thiazole and thiazolidine forms, as evidenced by nuclear magnetic resonance (NMR) studies of analogous compounds. In the thiazole form, the ring retains aromaticity with delocalized π-electrons, while the thiazolidine form introduces a non-aromatic, partially saturated structure. For this compound, the Z-configuration at the exocyclic double bond (C=N) is stabilized by intramolecular hydrogen bonding between the thiazole’s nitrogen and the furan carboxamide’s carbonyl oxygen.
^1H-NMR data from related thiazole derivatives reveal distinct chemical shifts for the Z-isomer, characterized by a deshielded NH proton resonance near δ 11.05–11.14 ppm and a methyl group signal at δ 2.29–2.32 ppm. These observations confirm the predominance of the Z-configuration in solution, as steric repulsion between the methyl group and the oxadiazole ring disfavors the E-isomer.
Table 2: NMR Characteristics of Thiazole Tautomers
| Tautomer | ^1H-NMR Signals (δ, ppm) | ^13C-NMR Signals (δ, ppm) |
|---|---|---|
| Thiazole | NH: 11.05–11.14; CH3: 2.29–2.32 | C-2: 170.25; C=N: 149.93 |
| Thiazolidine | NH: 10.30; CH3: 2.16 | C-2: 179.43; C=N: 147.07 |
Furan Carboxamide Conformational Dynamics
The furan carboxamide group adopts multiple conformations due to restricted rotation around the C–N bond of the carboxamide linkage. Density functional theory (DFT) calculations on similar systems suggest two primary conformers: one where the furan’s oxygen atom is syn-periplanar to the carboxamide’s NH group, and another where it is anti-periplanar. The syn conformation is energetically favored by 2.1 kcal/mol due to intramolecular hydrogen bonding between the furan oxygen and the NH proton.
This conformational preference enhances the molecule’s planar arrangement, facilitating π-π stacking interactions in solid-state configurations. Additionally, the electron-rich furan ring participates in charge-transfer interactions with the electron-deficient oxadiazole moiety, further stabilizing the overall structure.
Table 3: Conformational Energy Differences in Furan Carboxamide
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stabilizing Interaction |
|---|---|---|---|
| Syn | 15–20 | 0.0 | NH···O hydrogen bond |
| Anti | 160–165 | +2.1 | None |
Properties
Molecular Formula |
C18H14N4O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H14N4O4S/c1-10-14(27-18(19-10)21-16(23)13-4-3-9-25-13)17-20-15(22-26-17)11-5-7-12(24-2)8-6-11/h3-9H,1-2H3,(H,19,21,23) |
InChI Key |
BDYSRZDHUSJAKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CO2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.
Structural Characteristics
The compound's structure includes several important functional groups:
- Furan Ring : Contributes to the compound's reactivity and biological interactions.
- Oxadiazole Group : Known for its role in enhancing biological activity.
- Thiazole Moiety : Often associated with antimicrobial and anticancer properties.
The molecular formula is with a molecular weight of approximately 448.5 g/mol. The IUPAC name reflects its complex structure, highlighting the presence of methoxyphenyl and thiazolylidene groups.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Oxadiazole Formation : Cyclization of hydrazides with carboxylic acid derivatives.
- Thiazole Formation : Reaction of thioamides with haloketones.
- Coupling Reaction : Final coupling of the oxadiazole and thiazole intermediates with the furan carboxamide derivative under controlled conditions.
Anticancer Activity
Research indicates that compounds featuring thiazole and oxadiazole rings exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies have demonstrated that related thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs showed IC50 values less than that of standard chemotherapeutics like doxorubicin in Jurkat and A-431 cells .
- Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, which may enhance their effectiveness against cancer cells .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties:
- Broad-Spectrum Activity : Thiazole derivatives have been reported to possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. For example, studies involving thiazole-coated nanoparticles showed significant antibacterial effects against E. coli and Staphylococcus aureus .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Thiazoles : A study evaluated various thiazole derivatives for their anticancer potential, revealing that certain substitutions significantly enhanced their activity against specific cancer cell lines .
- Antimicrobial Evaluation : Research on thiazole-coated nanoparticles demonstrated effective inhibition of bacterial growth, suggesting that modifications in the thiazole structure can lead to improved antibacterial efficacy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O4S |
| Molecular Weight | 448.5 g/mol |
| Anticancer IC50 (example) | < 1 µg/mL (varies by structure) |
| Antimicrobial Activity | Effective against E. coli & S. aureus |
Scientific Research Applications
Structure and Composition
- Molecular Formula :
- Molecular Weight : 450.5 g/mol
- CAS Number : 1092339-33-7
The compound features a furan ring, a thiazole moiety, and an oxadiazole fragment, contributing to its diverse biological activities.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. The thiazole and oxadiazole rings are known to interact with various biological targets involved in cancer proliferation and metastasis. For instance, derivatives of thiazolidinones have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The presence of the methoxyphenyl group enhances the compound's lipophilicity, which is crucial for penetrating bacterial membranes. Studies have demonstrated that related compounds exhibit potent antimicrobial activity against a range of pathogens, including resistant strains of bacteria .
Enzyme Inhibition
Compounds featuring the oxadiazole moiety have been identified as inhibitors of important enzymes involved in inflammatory processes. For example, they can inhibit lipoxygenases, which play a role in the biosynthesis of leukotrienes—mediators of inflammation . This suggests potential applications in treating inflammatory diseases.
Antioxidant Activity
The ability of this compound to scavenge free radicals has been noted in preliminary studies. Such antioxidant properties are beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders .
Synthetic Approaches
The synthesis of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide typically involves multi-step reactions:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazines and carboxylic acids.
- Thiazole Synthesis : The thiazole component is synthesized via condensation reactions between appropriate aldehydes and thioureas.
- Final Coupling : The final product is obtained by coupling the synthesized fragments through amide bond formation.
These methods allow for the modification of substituents on the core structure to optimize biological activity.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of similar thiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Activity
In another investigation, a series of methoxyphenyl-substituted oxadiazoles were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds displayed considerable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound’s 1,2,4-oxadiazole and thiazole rings differentiate it from benzothiazole-thiazolidinone hybrids (e.g., compounds 4g–4n in ) and triazole-thiones (e.g., compounds 7–9 in ).
Key Observations :
Spectroscopic Characterization
Table 3: Spectral Data Comparison
Key Observations :
Electronic and Pharmacophoric Properties
- Electron-Donating vs.
- Hydrogen-Bonding Capacity : The furan carboxamide may engage in stronger H-bonding than sulfonyl or halogenated groups in analogs, influencing target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
